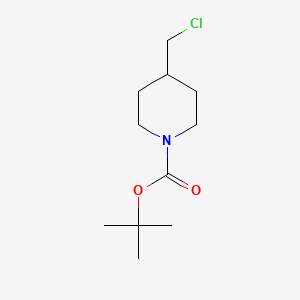

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

Descripción

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20ClNO2 . It is a piperidine derivative that features a tert-butyl ester group and a chloromethyl substituent. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Propiedades

IUPAC Name |

tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSABEXZMPJSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594745 | |

| Record name | tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479057-79-9 | |

| Record name | tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)piperidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Chloromethylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

One common approach to obtaining tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate involves the transformation of the corresponding hydroxymethyl derivative. The hydroxymethyl precursor, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, can be converted into the chloromethyl compound via halogenation reactions.

-

- Use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents to substitute the hydroxyl group with chlorine.

- The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25°C) to control the reaction rate and minimize side reactions.

- The reaction time varies from 1 to several hours depending on the reagent and scale.

-

- The crude product is commonly purified by silica gel column chromatography using mixtures of ethyl acetate and hexane as eluents.

- The purified compound is usually obtained as a pale yellow liquid or oil.

-

- Yields reported for similar halogenation reactions of Boc-protected piperidine derivatives range from 60% to 75%, depending on the reagent and conditions used.

Halogenation via Bromomethyl Intermediate Followed by Halogen Exchange

An alternative route involves the synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, followed by halogen exchange to introduce chlorine.

Synthesis of Bromomethyl Intermediate:

- Bromination of tert-Butyl 4-methylpiperidine-1-carboxylate using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under reflux conditions.

- This step proceeds via radical substitution at the methyl group to form the bromomethyl derivative.

-

- The bromomethyl compound can be subjected to nucleophilic substitution with chloride sources (e.g., sodium chloride or lithium chloride) under appropriate conditions to yield the chloromethyl derivative.

- This step may require polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the halide exchange.

-

- Purification is achieved by recrystallization or chromatographic methods.

- Yields for the bromomethyl synthesis are typically high, and the halogen exchange step is efficient, resulting in overall good yields of the chloromethyl product.

Mitsunobu Reaction-Based Approaches

The Mitsunobu reaction has been employed to introduce various substituents on the piperidine ring, including chloromethyl groups indirectly via substitution of hydroxyl precursors.

-

- The reaction involves the treatment of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate with chlorinated phenols or other chlorinated nucleophiles in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF).

- This reaction proceeds under mild conditions (0–35°C) over 8–24 hours.

-

- The Mitsunobu reaction facilitates the formation of ether linkages with chlorinated aromatic systems, which can be further manipulated to yield chloromethylated derivatives.

- While this method is more indirect, it offers high selectivity and yields (up to 74% reported for related compounds).

Base-Promoted Substitution in Aprotic Solvents

Another synthetic strategy involves the use of strong bases such as potassium tert-butoxide in polar aprotic solvents like DMSO.

-

- Potassium tert-butoxide is added to a solution of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate and a chlorinated electrophile.

- The reaction is conducted at room temperature (around 20°C) for approximately 1 hour under inert atmosphere conditions to prevent side reactions.

-

- This method achieves moderate yields (~60%) of the chloromethylated product.

- The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Chlorination | SOCl₂ or PCl₅, inert solvent, 0–25°C | 1–4 hours | 60–75 | Straightforward substitution of hydroxyl group |

| Bromination + Halogen Exchange | NBS + AIBN (reflux), then NaCl or LiCl in DMF/DMSO | Several hours | High | Two-step process with radical bromination |

| Mitsunobu Reaction | DIAD, triphenylphosphine, chlorinated phenols, THF, 0–35°C | 8–24 hours | Up to 74 | Indirect method for chloromethyl introduction |

| Base-Promoted Substitution | Potassium tert-butoxide, DMSO, inert atmosphere, 20°C | 1 hour | ~60 | Mild conditions, moderate yield |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group in tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted piperidine derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution: Formation of substituted piperidine derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of the corresponding alcohol.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of piperidine-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can modulate biological pathways. It is often incorporated into molecular scaffolds for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine: this compound is a key intermediate in the synthesis of potential therapeutic agents. It is used in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and coatings with specific properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active pharmacophore. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparación Con Compuestos Similares

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate: Features a methoxymethyl group in place of the chloromethyl group.

Uniqueness: tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis.

Actividad Biológica

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a compound characterized by a piperidine ring with a chloromethyl group at the 4-position and a tert-butyl ester at the carboxylic acid position. Its molecular formula is , and it has garnered interest for its potential biological activities, particularly in medicinal chemistry.

- Molecular Weight : 233.74 g/mol

- Appearance : Solid at room temperature

- Boiling Point : Approximately 303.2 °C

The structure of this compound allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The chloromethyl group is particularly notable as it can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloromethyl moiety enables the formation of covalent bonds through mechanisms including hydrogen bonding and hydrophobic interactions, which can modify the function of target molecules.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacteria and fungi. Its structural analogs have shown promise as effective agents in combating infections.

- Anticancer Potential : There is ongoing investigation into the anticancer properties of related compounds, with some evidence suggesting that certain derivatives may inhibit cancer cell proliferation.

- Neurological Effects : Compounds similar to this compound have been explored for their ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of N-Boc-4-piperidinemethanol with a chlorinating agent under anhydrous conditions. This compound serves as a building block for synthesizing various bioactive molecules, expanding its utility in pharmaceutical research.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C12H22ClNO3 | Contains hydroxymethyl instead of chloromethyl |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C12H21N2O3 | Features carbamoyl substitution |

| N-Methylpiperidine-4-carboxylic acid | C7H13NO2 | Lacks the tert-butyl group |

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cancer Cell Proliferation Inhibition : Research indicated that certain derivatives could inhibit the proliferation of cancer cells in vitro, providing insights into their mechanism of action related to cell cycle regulation.

- Neuropharmacological Effects : Investigations into similar compounds have revealed their ability to modulate neurotransmitter systems, indicating potential applications in treating conditions like depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate derivatives are reacted with chlorinated reagents (e.g., 6-chloropyrazine-2-carboxylic acid) using coupling agents like DCC and DMAP in dichloromethane . Triethylamine is often employed to neutralize byproducts (e.g., HCl), with yields optimized by controlling reaction time (12–24 hours) and temperature (room temperature to 40°C) . Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm) and piperidine ring protons (2.5–4.0 ppm). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches. HPLC-MS or LC-MS validates purity (>95%) and molecular weight . Recrystallization from ethanol or ethyl acetate improves purity .

Q. What safety protocols are critical when handling this compound?

- Use P95/P100 respirators for airborne particulates and nitrile gloves to prevent dermal exposure. Store in a cool (<25°C), dry environment under inert gas (N₂/Ar) to avoid hydrolysis. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols . Emergency eye rinsing (15+ minutes) and medical consultation are mandatory for direct exposure .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for nucleophilic substitutions. ICReDD’s reaction path search methods integrate experimental data with computational predictions to identify optimal catalysts (e.g., DMAP) and solvents (e.g., DCM vs. THF), reducing trial-and-error experimentation . PubChem’s InChI data aids in virtual screening for bioactivity .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via HPLC-UV/ELSD . For example, acidic conditions hydrolyze the tert-butyl ester to piperidine-1-carboxylic acid, while basic conditions may dechlorinate the methyl group. Conflicting data require orthogonal validation (e.g., NMR kinetics or Arrhenius modeling ) to establish degradation pathways .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- The bulky tert-butyl group directs electrophilic attacks to the less hindered 4-position of the piperidine ring. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ selectively couples aryl boronic acids to the chloromethyl group, confirmed by X-ray crystallography of intermediates . Steric maps generated via MOE software predict reaction sites .

Q. What pharmacological screening approaches are suitable for evaluating its bioactivity?

- In vitro assays : Measure kinase inhibition (IC₅₀) using ADP-Glo™ or cytotoxicity via MTT assays. Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or PI3K. Metabolite profiling (LC-QTOF-MS) identifies active derivatives post-hepatic microsomal incubation .

Q. How do solvent polarity and catalyst choice affect enantiomeric excess in chiral derivatives?

- Polar aprotic solvents (DMF, DMSO) enhance chiral induction with catalysts like BINAP-Pd complexes. For example, (R)-tert-butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate achieves >90% ee using (S)-BINAP in toluene, validated by chiral HPLC (Chiralpak IA column) . Solvent dielectric constants correlate with transition-state stabilization .

Methodological Considerations

- Contradiction Management : Cross-reference PubChem, DSSTox, and experimental data to address missing parameters (e.g., logP, water solubility). Use QSAR models to estimate properties .

- Reaction Monitoring : In situ FT-IR tracks intermediate formation, while GC-MS identifies volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.